molecular formula C10H7Cl2N3O2 B5183276 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B5183276
M. Wt: 272.08 g/mol
InChI Key: BGCDUZHYBUCIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as DCTA, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • Synthesis of Triazole Derivatives : Research indicates the synthesis of various triazole derivatives, including 1,2,4-triazoles, which show promise in exhibiting analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds are also useful as intermediates for synthesizing other complex structures (Salionov, 2015).
  • Structural Studies of Triazole Compounds : Another study focused on the structural characterization of similar triazole compounds using techniques like X-ray diffraction and NMR spectroscopy, contributing to the understanding of their physical properties (Şahin et al., 2014).

Biological Activities

  • Analgesic and Anti-inflammatory Activities : Certain derivatives of 1,2,4-triazole, similar to the compound , have been evaluated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Hunashal et al., 2014).
  • Potential for Drug Discovery : The synthesis of fully substituted 1,2,3-triazol-4-yl acetic acids, related to the compound , suggests their utility as building blocks in drug discovery. These compounds were synthesized using practical methods like the Arndt–Eistert reaction (Pokhodylo et al., 2021).

Structural and Kinetic Analysis

  • Structural Confirmation of Triazole Derivatives : Research has been conducted on the structural confirmation of various triazole derivatives through methods like IR, NMR, and X-ray diffraction, which is crucial for understanding their potential applications (Yan Shuang-hu, 2014).
  • Kinetic Studies of Triazole Derivatives : Kinetic studies of specific triazole compounds, closely related to the compound of interest, provide insights into their chemical behavior, which is essential for potential pharmaceutical applications (Krimer et al., 1992).

properties

IUPAC Name

2-[3-(2,4-dichlorophenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-1-2-9(8(12)3-6)15-7(4-10(16)17)5-13-14-15/h1-3,5H,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDUZHYBUCIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=CN=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
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[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
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[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Reactant of Route 5
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
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[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid

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